molecular formula C14H19N3O9 B8114767 DNP-PEG3-CH2 acid

DNP-PEG3-CH2 acid

Cat. No.: B8114767
M. Wt: 373.32 g/mol
InChI Key: RXFNBSKOUHGXBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-PEG3-CH2 acid typically involves the reaction of polyethylene glycol with 2,4-dinitrophenyl groupsThe reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization or chromatography to achieve high purity levels. The final product is then subjected to rigorous quality control tests to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

DNP-PEG3-CH2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives with altered oxidation states.

    Reduction: Conversion to amino-PEG derivatives.

    Substitution: Formation of PEG esters or amides.

Scientific Research Applications

DNP-PEG3-CH2 acid is extensively used in various scientific research fields:

    Chemistry: Used as a linker in the synthesis of complex molecules and in studying reaction mechanisms.

    Biology: Employed in the conjugation of biomolecules for studying protein interactions and cellular processes.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and surface modifications.

Mechanism of Action

The mechanism of action of DNP-PEG3-CH2 acid involves its ability to conjugate with amine-bearing biomolecules. The dinitrophenyl group acts as a reactive site, allowing the compound to form stable covalent bonds with target molecules. This conjugation facilitates the study of membrane transport processes and the delivery of therapeutic agents. The polyethylene glycol component enhances the solubility and biocompatibility of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DNP-PEG3-CH2 acid is unique due to its optimal chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for a wide range of applications in biochemistry and material science .

Properties

IUPAC Name

2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c18-14(19)10-26-8-7-25-6-5-24-4-3-15-12-2-1-11(16(20)21)9-13(12)17(22)23/h1-2,9,15H,3-8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFNBSKOUHGXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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